molecular formula C10H11Cl3N2O B1672514 Fenmetozole hydrochloride CAS No. 23712-05-2

Fenmetozole hydrochloride

Cat. No.: B1672514
CAS No.: 23712-05-2
M. Wt: 281.6 g/mol
InChI Key: AOMZMOWSWJHDRD-UHFFFAOYSA-N
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Description

Fenmetozole hydrochloride is a chemical compound with the IUPAC name 2-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole hydrochloride. It was initially patented as an antidepressant but was later studied for its potential to counteract the effects of ethanol. Despite its promising properties, this compound was never marketed .

Preparation Methods

The synthesis of fenmetozole hydrochloride involves the reaction of 3,4-dichlorophenol with formaldehyde and imidazole under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which is then converted to the final product by hydrochloric acid treatment.

Chemical Reactions Analysis

Fenmetozole hydrochloride undergoes various chemical reactions, including:

    Reduction: The compound can be reduced, but specific reagents and conditions are not widely reported.

    Substitution: It undergoes substitution reactions, particularly involving the imidazole ring and the dichlorophenyl group.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Fenmetozole hydrochloride has been studied for various scientific research applications:

Mechanism of Action

Fenmetozole hydrochloride acts as an alpha-2 adrenergic receptor antagonist. This means it blocks the alpha-2 adrenergic receptors, which are involved in the regulation of neurotransmitter release in the central nervous system. By antagonizing these receptors, this compound can counteract the depressant effects of ethanol and other central nervous system depressants .

Comparison with Similar Compounds

Fenmetozole hydrochloride is similar to other imidazole derivatives, such as idazoxan and fenoxazoline. These compounds also act as alpha-2 adrenergic receptor antagonists but differ in their specific chemical structures and pharmacological profiles. This compound is unique in its combination of a dichlorophenyl group and an imidazole ring, which contributes to its specific interactions with alpha-2 adrenergic receptors .

Similar compounds include:

Properties

CAS No.

23712-05-2

Molecular Formula

C10H11Cl3N2O

Molecular Weight

281.6 g/mol

IUPAC Name

2-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride

InChI

InChI=1S/C10H10Cl2N2O.ClH/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10;/h1-2,5H,3-4,6H2,(H,13,14);1H

InChI Key

AOMZMOWSWJHDRD-UHFFFAOYSA-N

SMILES

C1CN=C(N1)COC2=CC(=C(C=C2)Cl)Cl.Cl

Canonical SMILES

C1CN=C(N1)COC2=CC(=C(C=C2)Cl)Cl.Cl

Appearance

Solid powder

23712-05-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fenmetozole HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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